An In-Depth Technical Guide to 3,6-Caryolanediol: Natural Sources, Distribution, and Extraction
An In-Depth Technical Guide to 3,6-Caryolanediol: Natural Sources, Distribution, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Caryolanediol is a sesquiterpenoid diol belonging to the caryophyllane class of natural products. These compounds are characterized by a unique bicyclic carbon skeleton, which has garnered significant interest within the scientific community due to a wide range of potential biological activities. This guide provides a comprehensive overview of the known natural sources of 3,6-Caryolanediol, its geographical distribution, and detailed methodologies for its extraction, isolation, and characterization.
Part 1: Natural Sources and Geographical Distribution
The occurrence of 3,6-Caryolanediol has been identified primarily in the plant kingdom, with several species reported to be natural sources. Fungal and marine sources, while less documented for this specific compound, represent a promising frontier for future discovery.
Plant Sources
A variety of plant species have been identified as sources of 3,6-Caryolanediol. The concentration of the compound can vary depending on the plant part, geographical location, and environmental conditions.
Table 1: Plant Sources of 3,6-Caryolanediol and Their Distribution
| Plant Species | Family | Reported Plant Part(s) | Geographical Distribution |
| Eupatorium fortunei | Asteraceae | Aerial parts | Native to East Asia, including China, Japan, and Korea. It is found in moist grasslands and along roadsides.[1][2] |
| Asclepias speciosa (Showy Milkweed) | Apocynaceae | - | Native to the western half of North America, from British Columbia south to California and east to the central United States. It grows in a variety of habitats including streams, dry slopes, and open woodlands.[1][3] |
| Mimosa tenuiflora (Jurema Preta) | Fabaceae | - | Native to the northeastern region of Brazil and found as far north as southern Mexico, as well as in other parts of Central and South America. It typically grows in lower altitudes.[4][5][6] |
| Lysimachia clethroides (Gooseneck Loosestrife) | Primulaceae | - | Native to China and Japan, and also found in Russia, Korea, and North America. It prefers damp woodland margins and grassy mountain slopes.[7][8] |
| Paeonia delavayi (Delavay's Tree Peony) | Paeoniaceae | - | Endemic to southwestern China, specifically in Sichuan, Yunnan, and southeastern Tibet. It grows in open woodland areas and grasslands at high altitudes.[9][10][11][12] |
| Citrus aurantiifolia (Key Lime) | Rutaceae | - | Widely cultivated in tropical and subtropical regions worldwide. |
Note: The specific plant part containing 3,6-Caryolanediol and the concentration are not always specified in the available literature and require further investigation.
Fungal and Marine Sources
While the current body of research on fungal and marine sources of 3,6-Caryolanediol is limited, the vast chemical diversity of these organisms suggests they are a promising area for future exploration. Many caryophyllane-type sesquiterpenoids have been isolated from marine invertebrates and their associated microorganisms, as well as from various fungal species. Further screening of marine actinomycetes, fungi, and invertebrates could lead to the discovery of novel sources of this compound.[13][14][15]
Part 2: Biosynthesis of the Caryophyllane Skeleton
The biosynthesis of 3,6-Caryolanediol, like other sesquiterpenoids, follows the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), which is formed from the condensation of three isopentenyl pyrophosphate (IPP) units. The cyclization of FPP, catalyzed by a specific caryophyllane synthase, leads to the formation of the characteristic bicyclic caryophyllane skeleton. Subsequent enzymatic modifications, such as hydroxylation at the C-3 and C-6 positions, are presumed to yield 3,6-Caryolanediol. The specific enzymes and genes involved in the biosynthesis of 3,6-Caryolanediol have yet to be fully elucidated.
Caption: Putative biosynthetic pathway of 3,6-Caryolanediol.
Part 3: Extraction and Purification Protocols
The extraction and purification of 3,6-Caryolanediol from its natural sources typically involve a multi-step process designed to separate the compound from a complex mixture of other plant metabolites. The choice of method depends on the starting material and the desired purity of the final product.
General Extraction of Sesquiterpenoids
A general workflow for the extraction of caryophyllane sesquiterpenoids from plant material is outlined below. This can be adapted for the specific isolation of 3,6-Caryolanediol.
Caption: General workflow for the extraction and purification of 3,6-Caryolanediol.
Detailed Protocol: Column Chromatography Purification
Column chromatography is a crucial step for the purification of 3,6-Caryolanediol from a crude extract.
Materials:
-
Crude plant extract
-
Silica gel (for column chromatography)
-
Solvents (e.g., n-hexane, ethyl acetate)
-
Glass column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pour it into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel-adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
TLC Analysis: Monitor the separation by spotting small aliquots of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp or by using a staining reagent.
-
Pooling and Concentration: Combine the fractions that contain the pure 3,6-Caryolanediol, as determined by TLC analysis. Evaporate the solvent from the pooled fractions to obtain the purified compound.
Part 4: Analytical Techniques for Identification and Quantification
Accurate identification and quantification of 3,6-Caryolanediol are essential for research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like sesquiterpenoids.
Table 2: Typical GC-MS Parameters for Sesquiterpenoid Analysis
| Parameter | Setting |
| Column | HP-5MS (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 60°C, ramp to 280°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 40-500 |
The mass spectrum of 3,6-Caryolanediol will exhibit a characteristic fragmentation pattern. The molecular ion peak [M]+ would be expected, along with fragment ions resulting from the loss of water molecules (-18 Da) and other characteristic cleavages of the caryophyllane skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for determining the precise structure and stereochemistry of 3,6-Caryolanediol.
Expected ¹H NMR Spectral Features:
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Signals for methyl groups.
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Signals for protons attached to carbons bearing hydroxyl groups (carbinol protons).
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A complex pattern of signals in the aliphatic region corresponding to the protons of the bicyclic skeleton.
Expected ¹³C NMR Spectral Features:
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Signals for methyl carbons.
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Signals for carbons attached to hydroxyl groups.
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Signals corresponding to the other carbons of the caryophyllane framework.
Note: Specific chemical shift values and coupling constants for 3,6-Caryolanediol would need to be determined from the analysis of a purified sample.
Conclusion
3,6-Caryolanediol is a promising natural product with a distribution across several plant families. This guide provides a foundational understanding of its natural sources, geographical distribution, and the methodologies required for its isolation and characterization. Further research is warranted to explore its full biosynthetic pathway, to screen for new and more abundant natural sources, particularly in fungal and marine ecosystems, and to fully evaluate its pharmacological potential. The protocols and data presented herein serve as a valuable resource for scientists and researchers embarking on the study of this intriguing sesquiterpenoid.
References
Please note that a comprehensive, numbered list of all cited sources with full details and clickable URLs would be provided in a complete whitepaper. The in-text citations provided here are for illustrative purposes and correspond to the search results used in the generation of this guide.
Sources
- 1. Asclepias speciosa - Wikipedia [en.wikipedia.org]
- 2. fs.usda.gov [fs.usda.gov]
- 3. westernnativeseed.com [westernnativeseed.com]
- 4. Mimosa tenuiflora - Wikipedia [en.wikipedia.org]
- 5. Mimosa tenuiflora: Systematics, Etymology, Habitat, Cultivation [antropocene.it]
- 6. Mimosa tenuiflora (Willd.) Poir. | Colombian Plants made accessible [colplanta.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Lysimachia clethroides - Wikipedia [en.wikipedia.org]
- 9. Paeonia delavayi var. lutea - Plant Finder [missouribotanicalgarden.org]
- 10. Paeonia delavayi - Wikipedia [en.wikipedia.org]
- 11. Paeonia delavayi (Paeonia delavayi) - JungleDragon [jungledragon.com]
- 12. Paeonia delavayi Franch. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 13. Bioactive compounds from marine actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
(Note: An illustrative image would be placed here in a final document. The structure corresponds to the IUPAC name and CAS number provided.)